molecular formula C20H21N3O5S B8429756 4-[[5-(Isobutoxycarbonyl)-2-oxoindoline-3-ylidenemethyl]amino]benzenesulfonamide

4-[[5-(Isobutoxycarbonyl)-2-oxoindoline-3-ylidenemethyl]amino]benzenesulfonamide

Cat. No.: B8429756
M. Wt: 415.5 g/mol
InChI Key: GULJQUMNCSFQCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GW416981X typically involves multi-step organic synthesis. The process begins with the preparation of the core scaffold, followed by the introduction of various functional groups through a series of reactions such as alkylation, acylation, and cyclization. Specific details on the synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature.

Industrial Production Methods

Industrial production of GW416981X would likely involve optimization of the synthetic route to maximize yield and purity. This includes scaling up the reactions, ensuring consistent reaction conditions, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

GW416981X undergoes several types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Various halides or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

GW416981X has a wide range of applications in scientific research:

Mechanism of Action

GW416981X exerts its effects by inhibiting the activity of CDKs. These kinases play a pivotal role in regulating the cell cycle. By binding to the ATP-binding site of CDKs, GW416981X prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GW416981X stands out due to its potent inhibition of multiple CDKs (CDK1, CDK2, and CDK3), making it a versatile tool in both research and potential therapeutic applications. Its broad-spectrum kinase inhibition sets it apart from other compounds that may target only one or two CDKs .

Properties

Molecular Formula

C20H21N3O5S

Molecular Weight

415.5 g/mol

IUPAC Name

2-methylpropyl 2-hydroxy-3-[(4-sulfamoylphenyl)iminomethyl]-1H-indole-5-carboxylate

InChI

InChI=1S/C20H21N3O5S/c1-12(2)11-28-20(25)13-3-8-18-16(9-13)17(19(24)23-18)10-22-14-4-6-15(7-5-14)29(21,26)27/h3-10,12,23-24H,11H2,1-2H3,(H2,21,26,27)

InChI Key

GULJQUMNCSFQCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=CC2=C(C=C1)NC(=C2C=NC3=CC=C(C=C3)S(=O)(=O)N)O

Origin of Product

United States

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